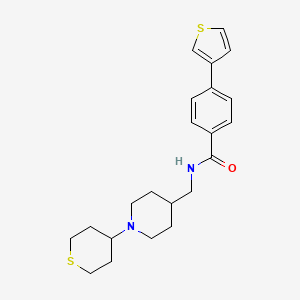

methyl (3R)-3-amino-5-phenylpentanoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

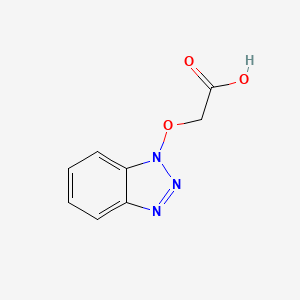

“Methyl (3R)-3-amino-5-phenylpentanoate hydrochloride” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that the compound’s structure and properties may be similar to other compounds with a similar structure123.

Synthesis Analysis

The synthesis of “methyl (3R)-3-amino-5-phenylpentanoate hydrochloride” is not well-documented in the available literature. However, similar compounds are often synthesized through various chemical reactions4. For instance, pyrrolidine derivatives are often synthesized from different cyclic or acyclic precursors4. The exact synthesis process for “methyl (3R)-3-amino-5-phenylpentanoate hydrochloride” would depend on the specific reactants and conditions used4.

Molecular Structure Analysis

The molecular structure of “methyl (3R)-3-amino-5-phenylpentanoate hydrochloride” is not explicitly documented in the available resources. However, similar compounds like “methyl (3R)-pyrrolidine-3-carboxylate hydrochloride” have a molecular formula of C6H12ClNO21. The exact molecular structure would depend on the specific arrangement of atoms in the molecule1.

Chemical Reactions Analysis

The specific chemical reactions involving “methyl (3R)-3-amino-5-phenylpentanoate hydrochloride” are not well-documented in the available literature. However, similar compounds often undergo various chemical reactions depending on the conditions and reactants present5.

Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl (3R)-3-amino-5-phenylpentanoate hydrochloride” are not well-documented in the available literature. However, similar compounds often have specific physical and chemical properties that can be determined through various analytical methods5.

Applications De Recherche Scientifique

Stereochemical Determination

- Research on similar compounds, like (3R)-hydroxy-5-phenylpentanoate, has focused on determining their absolute configuration using methods such as enzymatic hydrolysis, esterification, and HPLC on Chiralcel(R)OD-H. This is crucial in understanding their molecular structure and potential interactions (Ganci et al., 2000).

Synthesis of Constituent Amino Acids

- The compound has been studied in the context of synthesizing constituent amino acids in toxins, like 2-amino-5-(p-methoxyphenyl)pentanoic acid, a key component in AM-toxins. Techniques like enzymatic hydrolysis and synthesis methods have been explored (Shimohigashi et al., 1976).

Applications in Anticancer Research

- Related amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and studied for their in vitro cytotoxicity against human tumor cell lines. This demonstrates potential applications in the development of new anticancer drugs (Basu Baul et al., 2009).

Conversion in Chemical Synthesis

- The compound's derivatives, such as (3R)-amino-4,4-dimethylthietan-2-one, have been utilized in chemical synthesis, showing their versatility and importance in the development of novel compounds (Al-Zaidi et al., 1983).

Exploring Structural Configurations

- X-ray crystallographic analysis has been used to determine the stereochemistry of similar compounds, which is essential for understanding their potential biological activity and applications in medicinal chemistry (Nakamura et al., 1976).

Enzymatic Hydrolysis Studies

- Studies involving the enzymatic hydrolysis of related compounds, such as methyl 3,3-difluoro-2-amino esters, highlight the significance of these processes in synthesizing specific amino acids and their derivatives (Ayi et al., 1995).

Exploring Selective Inhibition in Biochemistry

- Research has been conducted on the selective inhibition of gamma-aminobutyric acid aminotransferase by compounds structurally similar to methyl (3R)-3-amino-5-phenylpentanoate hydrochloride. This has implications for the study of neurological processes and potential therapeutic applications (Silverman & Nanavati, 1990).

Safety And Hazards

The safety and hazards associated with “methyl (3R)-3-amino-5-phenylpentanoate hydrochloride” are not well-documented in the available literature. However, similar compounds often have specific safety and hazard information. For instance, “methyl (3R)-pyrrolidine-3-carboxylate hydrochloride” has hazard statements H302, H315, H319, H3358.

Orientations Futures

The future directions for research and development involving “methyl (3R)-3-amino-5-phenylpentanoate hydrochloride” are not well-documented in the available literature. However, similar compounds often have potential for further research and development8.

Please note that this analysis is based on the limited information available and may not fully represent the properties and characteristics of “methyl (3R)-3-amino-5-phenylpentanoate hydrochloride”. Further research and analysis would be needed for a more comprehensive understanding.

Propriétés

IUPAC Name |

methyl (3R)-3-amino-5-phenylpentanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-15-12(14)9-11(13)8-7-10-5-3-2-4-6-10;/h2-6,11H,7-9,13H2,1H3;1H/t11-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBYHJVHNFFDGQ-RFVHGSKJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CCC1=CC=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](CCC1=CC=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (3R)-3-amino-5-phenylpentanoate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2428035.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acrylamide](/img/structure/B2428036.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2428041.png)

![4-(1,7-dimethyl-3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2428047.png)

![Methyl 2-{methyl[2-(trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylate](/img/structure/B2428055.png)

![1-methyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2428056.png)

![(Z)-ethyl 2-((2-bromobenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2428057.png)